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4'-Chloro-3-(1,3-dioxolan-2-
Compound Name:

YL)benzophenone
CAS No.: 741707-93-7
Cat. No.: B1327964

Get Quote

& J

In the realm of chemical sciences, a molecular formula represents the elemental composition of
a compound. However, it often falls short of defining a uniqgue chemical entity. The formula
C16H13CIO3 is a prime example of this, as it can correspond to numerous distinct molecules
known as isomers. These isomers share the same number and types of atoms but differ in their
structural arrangement, leading to unique chemical, physical, and biological properties. This
guide provides an in-depth exploration of the structural diversity of C16H13CIO3, focusing on
the IUPAC nomenclature, properties, and potential significance of its various isomeric forms.
Understanding this isomerism is paramount for researchers in drug discovery and material
science, where subtle structural changes can lead to vastly different outcomes.

Isomer 1: 4-(6-chloro-3,4-dihydro-2H-chromen-3-

yl)benzoic acid

This isomer incorporates a chromene heterocyclic system linked to a benzoic acid moiety.

IUPAC Nomenclature and Structural Elucidation

The IUPAC name, 4-(6-chloro-3,4-dihydro-2H-chromen-3-yl)benzoic acid, is derived by
identifying the benzoic acid as the principal functional group, with the chromene system treated
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as a substituent at the 4th position of the benzene ring. The chromene ring itself is substituted
with a chlorine atom at the 6th position.

Caption: Structure of 4-(6-chloro-3,4-dihydro-2H-chromen-3-yl)benzoic acid.

Physicochemical Properties

Property Value
Molecular Weight 288.72 g/mol
XLogP3-AA 3.8
Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 2

Potential Significance and Synthesis

Chromene derivatives are known for their wide range of biological activities, including
antimicrobial, antiviral, and anticancer properties. The presence of the benzoic acid group
suggests potential for development as a therapeutic agent, as this group can participate in
hydrogen bonding and salt formation, which are crucial for drug-receptor interactions and
formulation.

A plausible synthetic route could involve the reaction of a substituted phenol with an a,3-
unsaturated aldehyde, followed by cyclization and subsequent functional group manipulations
to introduce the benzoic acid moiety.

Isomer 2: (4-chlorophenyl)-(6-methoxy-1-
benzofuran-2-yl)methanol

This isomer features a benzofuran core, which is another important heterocyclic scaffold in
medicinal chemistry.

IUPAC Nomenclature and Structural Elucidation
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The IUPAC name is (4-chlorophenyl)-(6-methoxy-1-benzofuran-2-yl)ymethanol. Here, the
methanol group is the principal functional group, substituted with a 4-chlorophenyl group and a
6-methoxy-1-benzofuran-2-yl group.

Caption: Structure of (4-chlorophenyl)-(6-methoxy-1-benzofuran-2-yl)methanol.

Physicochemical Properties

Property Value
Molecular Weight 288.72 g/mol
XLogP3-AA 3.8
Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 3

Potential Significance and Synthesis

Benzofuran derivatives are prevalent in many natural products and have been explored for
their anti-inflammatory, analgesic, and antimicrobial activities. The diarylmethanol structure is
also a common motif in pharmacologically active compounds. Synthesis could be achieved
through the Grignard reaction between 4-chlorophenylmagnesium bromide and 6-methoxy-1-
benzofuran-2-carbaldehyde.

Isomer 3: 4-(4-chlorophenyl)-4-oxo-3-
phenylbutanoic acid

This isomer is a y-keto acid, a class of compounds with significant utility in organic synthesis.

IUPAC Nomenclature and Structural Elucidation

The IUPAC name is 4-(4-chlorophenyl)-4-oxo-3-phenylbutanoic acid. The name is based on a
butanoic acid parent chain, with a phenyl group at the 3rd position and a 4-chlorophenyl ketone
group at the 4th position (indicated by "oxo0").

Caption: Structure of 4-(4-chlorophenyl)-4-oxo-3-phenylbutanoic acid.
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Physicochemical Properties

Property Value
Molecular Weight 288.72 g/mol
XLogP3-AA 3.4
Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 4

Potential Significance and Synthesis

y-Keto acids are valuable synthetic intermediates. They can be used to synthesize a variety of
heterocyclic compounds, such as pyridazinones and furanones, which often exhibit biological
activity. A common synthetic method for this type of compound is the Friedel-Crafts acylation of
benzene with a suitable succinic anhydride derivative, followed by reaction with 4-chloroaniline.

Experimental Protocol: A General Method for the
Synthesis of a Benzofuran Derivative

While specific protocols for the isomers of CL6H13CIO3 are not readily available in public
literature, a general procedure for the synthesis of a benzofuran, similar to Isomer 2, can be
outlined. This protocol is based on well-established synthetic methodologies.

Objective: To synthesize a substituted benzofuran via Perkin-O-acylation followed by
cyclization.

Materials:

Substituted Salicylaldehyde

Anhydrous Sodium Acetate

Acetic Anhydride

Hydrochloric Acid
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o Ethanol

e Diethyl Ether

Workflow:

Perkin-O-acylation: [ °C for§ > er and extract . or > c layer 03 > er MgS entrate —»{
[th Salicylaldehyde, Acetic Anhydride, and Sodium Acetate Heat mixture to 180°C for 5 hours Pour into water and extract with Diethyl Ether Wash organic layer with NaHCO3 and brine Dry over MgS04 and concentrate in vacuo Purify by column Lhmm.ltugmphyj
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¢ To cite this document: BenchChem. [Introduction: The Challenge of a Single Formula].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1327964/docs#introduction-the-challenge-of-a-
single-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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